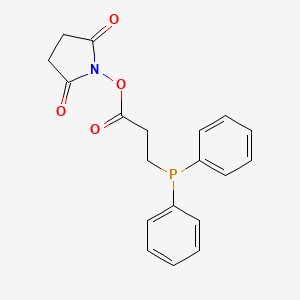
N-Succinimidyl 3-(Diphenylphosphino)propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Succinimidyl 3-(Diphenylphosphino)propionate: is a chemical compound with the molecular formula C19H18NO4P and a molecular weight of 355.32 g/mol . It is commonly used as a reagent in organic synthesis, particularly for the conversion of azides into diazo compounds under mild conditions . This compound is characterized by its solid form and a melting point range of 104-108°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinimidyl 3-(Diphenylphosphino)propionate typically involves the reaction of 3-(Diphenylphosphino)propanoic acid with N-Hydroxysuccinimide in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide . The reaction is carried out in an appropriate solvent, such as dichloromethane , under mild conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: N-Succinimidyl 3-(Diphenylphosphino)propionate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form stable amide bonds.
Click Chemistry: It is suitable for click chemistry reactions, particularly for the conversion of azides into diazo compounds.
Common Reagents and Conditions:
Primary Amines: React with this compound to form amide bonds.
Azides: React with the compound under mild conditions to form diazo compounds.
Major Products Formed:
Amide Bonds: Formed when reacting with primary amines.
Diazo Compounds: Formed when reacting with azides.
科学的研究の応用
N-Succinimidyl 3-(Diphenylphosphino)propionate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of N-Succinimidyl 3-(Diphenylphosphino)propionate involves its reactivity with primary amines and azides. The compound’s N-Hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, releasing N-Hydroxysuccinimide as a byproduct . In the presence of azides, the compound facilitates the formation of diazo compounds through a phosphine-mediated process .
類似化合物との比較
- N-Succinimidyl 3-(Diphenylphosphino)propanoate
- 3-(Diphenylphosphino)propanoic acid N-succinimidyl ester
- 1-[3-(Diphenylphosphino)-1-oxopropoxy]-2,5-pyrrolidinedione
- 2,5-Dioxo-1-pyrrolidinyl 3-(Diphenylphosphino)propanoate
Uniqueness: N-Succinimidyl 3-(Diphenylphosphino)propionate is unique due to its dual functionality, allowing it to participate in both amide bond formation and click chemistry reactions. This versatility makes it a valuable reagent in various fields of scientific research and industrial applications .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-diphenylphosphanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NO4P/c21-17-11-12-18(22)20(17)24-19(23)13-14-25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPSWGREIRROT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654859 |
Source


|
| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170278-50-9 |
Source


|
| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary application of N-Succinimidyl 3-(Diphenylphosphino)propionate (DPPS) in organic synthesis?
A1: this compound (DPPS) is primarily used as a reagent for the conversion of azides into their corresponding diazo compounds. [] This transformation is particularly useful in various synthetic applications, including the preparation of nitrogen-containing heterocycles and other complex molecules.
Q2: What are the structural characteristics of DPPS?
A2: DPPS, with a molecular formula of C19H18NO4P and a molecular weight of 355.32 g/mol, is a white solid with a melting point ranging from 101-103 °C. [] It exhibits solubility in a wide range of organic solvents, making it a versatile reagent for various organic reactions. While the provided abstract doesn't delve into specific spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be valuable in further characterizing its structure.
Q3: How is DPPS prepared?
A3: The synthesis of DPPS involves a coupling reaction between 3-(diphenylphosphino)propionic acid and N-hydroxysuccinimide. [] This reaction is typically mediated by coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). Purification of the synthesized DPPS is typically achieved using silica gel flash column chromatography, employing a mixture of ethyl acetate (EtOAc) and hexanes as the eluent. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

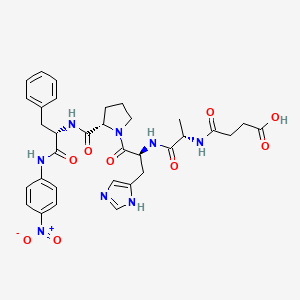
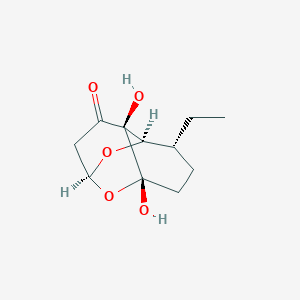
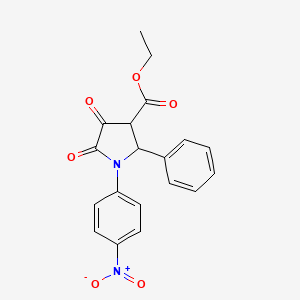
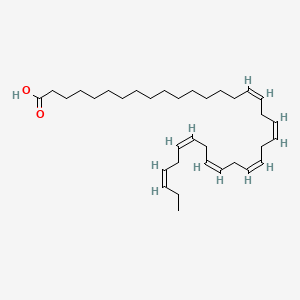
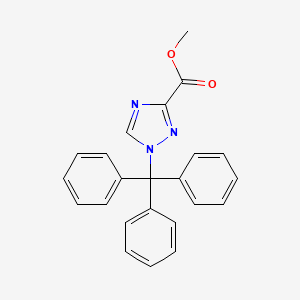
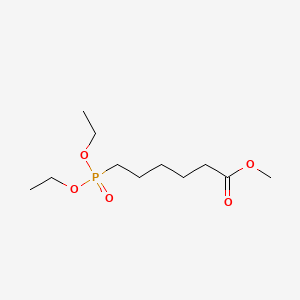

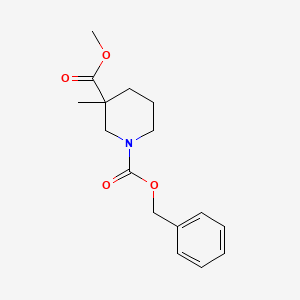
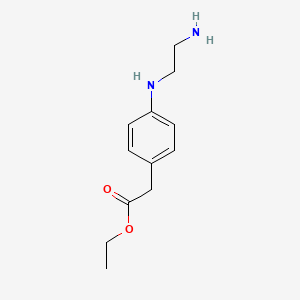
![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)
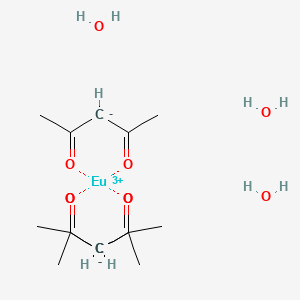
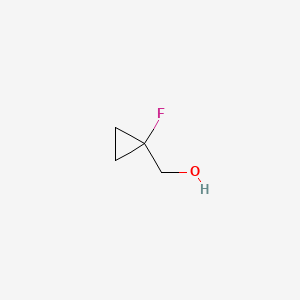
![(1S)-1-[[3-hydroxy-2-[[(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]-4-methoxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B599506.png)
